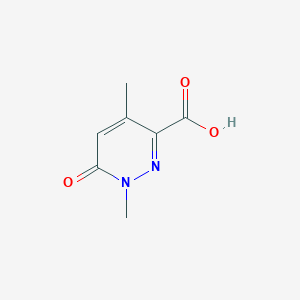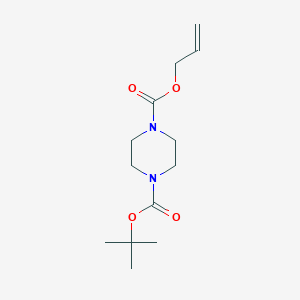
1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid, also known as DOPAC, is a chemical compound commonly used in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. DOPAC is primarily used to study the mechanism of action of dopamine and its effects on the central nervous system.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- The synthesis of complex molecules often involves derivatives similar to 1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid. For instance, one study detailed the synthesis of a rhenium(I) complex derived from a related pyridazine compound. This complex showed a non-regular octahedral structure around the rhenium(I) center and displayed significant intramolecular hydrogen bonding (Saldías et al., 2020).
Anticancer Activity
- Derivatives of pyridazine, a core structure similar to 1,4-Dimethyl-6-oxopyridazine-3-carboxylic acid, have been explored for their potential anticancer properties. A study synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them on the MCF-7 human breast adenocarcinoma cell line. Some compounds displayed significant inhibitory activity, indicating potential therapeutic applications (Abdellatif et al., 2014).
Antibacterial Activity
- Research has also been conducted on the antibacterial applications of pyridazine derivatives. A study synthesized 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid and found that many compounds in this series showed interesting antibacterial activity against both gram-positive and gram-negative organisms (Nagawade et al., 2005).
Other Pharmaceutical Applications
- Pyridazine compounds have been explored for various pharmaceutical applications. For example, a study on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives evaluated their antibacterial activities. These new synthesized compounds exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Antioxidant Activity
- Some pyridazine derivatives have shown potential as antioxidants. A study synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and various derivatives, finding that some compounds displayed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Propiedades
IUPAC Name |
1,4-dimethyl-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(10)9(2)8-6(4)7(11)12/h3H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXHKSKKOCLIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)





![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2434291.png)

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)
